molecular formula C138H216N42O45 B593752 Amylin (8-37) (human) CAS No. 135702-23-7

Amylin (8-37) (human)

Cat. No.: B593752
CAS No.: 135702-23-7
M. Wt: 3183.495
InChI Key: OBFZUAVBRVNJDZ-AWNVCVQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Amylin (8-37) (human) is a peptide fragment of amylin with the first seven amino acids removed, including the disulphide bridge . It acts as an antagonist at the amylin receptors . Amylin receptors are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins .

Mode of Action

Amylin (8-37) (human) inhibits osteoblast proliferation induced by full-length human amylin . It has no agonist activity at amylin receptors , indicating that it prevents the activation of these receptors by amylin.

Biochemical Pathways

Amylin (8-37) (human) affects the internalization pathways of amylin monomers and its cytotoxic oligomers in pancreatic cells . At later times (24 hours), when their concentration drops to sub-µM range, human amylin monomers change their internalization pathway from dynamin-independent macropinocytosis to clathrin-dependent endocytosis .

Pharmacokinetics

It is known that amylin, the parent compound, is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells in response to nutrient stimuli .

Result of Action

The primary result of the action of Amylin (8-37) (human) is the inhibition of osteoblast proliferation induced by full-length human amylin . This suggests that it may have a role in modulating bone metabolism.

Action Environment

Amylin (8-37) (human) acts in the environment of the body’s cells, particularly the pancreatic islet β-cells where amylin is synthesized . The action of Amylin (8-37) (human) may be influenced by various factors such as the presence of other hormones, the nutritional status of the body, and the overall health status of the individual.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amylin (8-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process is enhanced using microwave-assisted SPPS, which improves the efficiency and yield of the synthesis . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Amylin (8-37) (human) follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Amylin (8-37) (human) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the correctly folded and biologically active Amylin (8-37) (human) peptide. Analogous peptides with specific amino acid substitutions can also be synthesized to study structure-activity relationships .

Scientific Research Applications

Amylin (8-37) (human) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Amylin (8-37) (human) can be compared with other peptides in the calcitonin family, such as:

Uniqueness: Amylin (8-37) (human) is unique due to its specific role in glucose homeostasis and its involvement in amyloid formation in the pancreas. Unlike other peptides in the calcitonin family, it has a direct impact on diabetes pathology and is a target for therapeutic intervention .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150)/t65-,66-,67-,68-,69+,70+,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFZUAVBRVNJDZ-AWNVCVQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H216N42O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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